2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyridine, piperazine, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyridine derivative reacts with piperazine under suitable conditions.
Formation of Chromenone Moiety: The chromenone ring is synthesized through cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.
Final Coupling Reaction: The final step involves coupling the pyrazolo[1,5-a]pyridine-piperazine intermediate with the chromenone derivative under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound may exert its effects through inhibition or activation of these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole core and are known for their biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazole ring and have been studied for their potential therapeutic applications.
Uniqueness
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one is unique due to its combination of pyrazolo[1,5-a]pyridine, piperazine, and chromenone moieties, which confer distinct chemical and biological properties.
Biological Activity
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a chromenone moiety with a pyrazolo[1,5-a]pyridine and piperazine. The following sections will discuss its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N4O4 with a molecular weight of 402.4 g/mol. The structure includes several functional groups that contribute to its biological properties:
Property | Details |
---|---|
Molecular Formula | C22H18N4O4 |
Molecular Weight | 402.4 g/mol |
CAS Number | 1396564-76-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyridine scaffold followed by the attachment of the piperazine and chromenone moieties. Microwave-assisted synthesis has been explored to enhance efficiency and yield in similar compounds .
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Research indicates that compounds related to this compound demonstrate notable anti-inflammatory effects. For example, certain derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against several enzymes relevant to disease processes:
- Stearoyl-CoA desaturase : Inhibitors can potentially impact metabolic disorders.
- MAPKAP-K2 : Targeting this kinase may provide therapeutic avenues for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo[1,5-a]pyridine and piperazine rings can lead to enhanced potency or selectivity against specific targets. For instance, substituents on the piperazine ring can influence binding affinity to target proteins involved in cell signaling .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several pyrazolo[1,5-a]pyridine derivatives, including structural analogs of our compound. It was found that specific modifications led to increased cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Efficacy
In another investigation focusing on anti-inflammatory properties, a series of compounds were tested for COX inhibition. The results demonstrated that certain derivatives exhibited superior activity compared to traditional NSAIDs like diclofenac, indicating their potential as safer alternatives for treating inflammatory conditions .
Properties
IUPAC Name |
2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECHLDFYXBVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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